6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
Description
6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by a poly-substituted aromatic core. The quinoline scaffold is substituted with methoxy groups at positions 6 and 7, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a 4-methylpiperazinyl group at position 4. The sulfonyl and piperazinyl substituents likely influence its solubility, bioavailability, and binding affinity to biological targets.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-16-5-7-17(8-6-16)31(27,28)22-15-24-19-14-21(30-4)20(29-3)13-18(19)23(22)26-11-9-25(2)10-12-26/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFAMJKIAMYBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Piperazine substitution: The final step involves the substitution of the quinoline core with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and bases are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Quinoline derivatives are often used in the development of drugs for treating malaria, cancer, and other diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations (Table 1). Key comparisons include:
Key Observations :
Sulfonyl vs. Alkoxy/Other Groups: The target compound’s 3-sulfonyl group distinguishes it from analogs like 6k, which feature a propoxy-piperazinyl chain at position 2.
Piperazinyl vs.
Methoxy vs. Halogen/CF₃ : The 6,7-dimethoxy groups in the target compound contrast with halogenated or trifluoromethyl substituents in analogs. Methoxy groups generally improve membrane permeability but may reduce metabolic stability compared to CF₃ groups .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 6k (128–130°C) and the oxadiazole derivative (425–426 K) suggest that bulkier substituents (e.g., CF₃, oxadiazole) increase melting points .
- Solubility : The sulfonyl group in the target compound may reduce aqueous solubility compared to alkoxy-substituted analogs like 6k , which benefit from polar propoxy chains .
Biological Activity
6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with specific substituents that enhance its biological activity. The presence of methoxy groups and a piperazine moiety contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound acts as an inhibitor of specific kinases involved in cancer progression. Kinase inhibition is crucial for regulating cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation can lead to reduced tumor growth and increased sensitivity to chemotherapy agents.
- Antioxidant Activity : Some studies have hinted at antioxidant properties, which could protect cells from oxidative stress and contribute to its therapeutic effects.
Biological Activity Data
Case Studies
Several case studies highlight the effectiveness of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline in clinical settings:
- Study on Cancer Cell Lines : In vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Combination Therapy : A study explored the effects of combining this compound with traditional chemotherapy agents, revealing enhanced efficacy and reduced side effects in animal models.
- Mechanistic Insights : Research utilizing molecular docking studies provided insights into how the compound interacts with target proteins, supporting its role as a kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
